4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride
CAS No.:
Cat. No.: VC16539945
Molecular Formula: C16H25ClNO2-
Molecular Weight: 298.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25ClNO2- |
|---|---|
| Molecular Weight | 298.83 g/mol |
| IUPAC Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;chloride |
| Standard InChI | InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H/p-1 |
| Standard InChI Key | IMWPSXHIEURNKZ-UHFFFAOYSA-M |
| Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.[Cl-] |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Structural Features
The compound’s molecular formula, C₁₆H₂₅ClNO₂, corresponds to a molecular weight of 298.83 g/mol. Its IUPAC name, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride, reflects a tertiary amine group, a phenolic hydroxyl moiety, and a cyclohexanol substituent. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations.
Key Structural Attributes:
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Phenolic Core: Facilitates hydrogen bonding with biological targets.
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Dimethylamino Group: Imparts basicity, influencing blood-brain barrier permeability.
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Cyclohexanol Substituent: Modulates stereochemical interactions with transporter proteins.
The canonical SMILES string, CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.[Cl⁻], and InChIKey IMWPSXHIEURNKZ-UHFFFAOYSA-M provide unambiguous identifiers for computational and experimental studies.
Synthesis and Production Methods
Demethylation of Venlafaxine Hydrochloride
Large-scale synthesis typically involves the demethylation of venlafaxine hydrochloride using methanesulfonic acid and L-methionine under controlled conditions .
Reaction Parameters:
| Parameter | Value |
|---|---|
| Reagents | Methanesulfonic acid, L-methionine |
| Molar Ratio (Reagent:Substrate) | 1.2:1 |
| Temperature | 75–80°C |
| Reaction Duration | 16 hours |
| Purification Steps | Ethyl acetate extraction, activated carbon filtration, HCl gas precipitation |
The process yields 88.5% pure product after recrystallization in acetone . This method prioritizes scalability while minimizing byproduct formation, ensuring compliance with industrial quality standards.
Pharmacological Profile and Mechanism of Action
Dual Reuptake Inhibition
As an SNRI, the compound blocks SERT and NET, increasing synaptic concentrations of serotonin and norepinephrine. The kinetic binding profile reveals:
| Transporter | Binding Affinity (Ki) |
|---|---|
| SERT | 40 nM |
| NET | 122 nM |
This dual inhibition alleviates depressive symptoms by enhancing monoaminergic neurotransmission. Comparative analyses with desvenlafaxine, its primary metabolite, suggest analogous mechanisms but distinct pharmacokinetics due to structural variations.
Therapeutic Applications and Clinical Research
Major Depressive Disorder (MDD) Management
Clinical trials underscore its efficacy in MDD treatment, with dosages ranging from 50–100 mg/day demonstrating significant reductions in Hamilton Depression Rating Scale (HAM-D) scores. Elderly populations exhibit improved tolerability, supporting its use in geriatric psychiatry.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a reference standard in quality control processes and formulation optimization. Its stability under varied pH conditions makes it suitable for extended-release tablets and injectable solutions.
Research Utilization
In biochemical research, it facilitates studies on neurotransmitter dynamics and receptor-ligand interactions. Industrial laboratories employ it to benchmark novel SNRI derivatives, accelerating drug discovery pipelines.
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